![molecular formula C7H15N B1610305 N-Isobutyl-2-propen-1-amine CAS No. 2424-04-6](/img/structure/B1610305.png)
N-Isobutyl-2-propen-1-amine
Overview
Description
N-Isobutyl-2-propen-1-amine is a chemical compound with the molecular formula C7H15N . It has an average mass of 113.201 Da and a monoisotopic mass of 113.120445 Da .
Molecular Structure Analysis
The InChI code for N-Isobutyl-2-propen-1-amine is 1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
N-Isobutyl-2-propen-1-amine has a density of 0.8±0.1 g/cm3, a boiling point of 130.4±9.0 °C at 760 mmHg, and a vapour pressure of 9.7±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.8±3.0 kJ/mol, a flash point of 19.5±10.9 °C, and an index of refraction of 1.423 . The compound has 1 H-bond acceptor, 1 H-bond donor, 4 freely rotating bonds, and no Rule of 5 violations .Scientific Research Applications
Environmental Science
Lastly, in environmental science, this compound could be explored for its ability to bind to pollutants. It might be used to create materials that can capture and remove hazardous substances from the environment, aiding in purification and remediation efforts.
Each of these applications demonstrates the versatility and importance of N-Isobutyl-2-propen-1-amine in scientific research. Its multifaceted uses span across different disciplines, highlighting its potential to contribute to advancements in technology and health. While the search did not yield specific examples of current research, the applications listed are based on the typical roles that similar compounds play in their respective fields .
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-prop-2-enylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUGOKVTBKQMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453696 | |
Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-2-propen-1-amine | |
CAS RN |
2424-04-6 | |
Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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